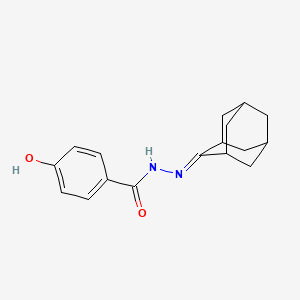
N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is a compound that features a unique adamantane structure, which is a diamondoid hydrocarbon. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane moiety is known for its rigidity and stability, which can impart desirable properties to the molecules it is part of.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide typically involves the condensation of adamantanone with 4-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: Adamantanone reacts with 4-hydroxybenzohydrazide in the presence of hydrochloric acid.
Reflux Conditions: The mixture is heated under reflux to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial agent due to its ability to disrupt bacterial cell walls.
Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of novel materials with enhanced mechanical properties.
Pharmaceutical Chemistry: It is being explored for its potential to act as a scaffold for drug development, particularly in antiviral and anticancer research.
作用機序
The mechanism of action of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or disrupt cellular processes, leading to its antibacterial or antiviral effects .
類似化合物との比較
Similar Compounds
N’-(Adamantan-2-ylidene)benzohydrazide: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Adamantanone: The parent compound, which lacks the hydrazide and hydroxyl functionalities.
4-Hydroxybenzohydrazide: Lacks the adamantane moiety, which significantly alters its properties.
Uniqueness
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is unique due to the presence of both the adamantane moiety and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
N-(2-adamantylideneamino)-4-hydroxybenzamide |
InChI |
InChI=1S/C17H20N2O2/c20-15-3-1-12(2-4-15)17(21)19-18-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,20H,5-9H2,(H,19,21) |
InChIキー |
PBKCCZYGADGZMJ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11702952.png)
![N-[5-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide](/img/structure/B11702956.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11702965.png)
![1'-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11702968.png)
![methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B11702970.png)





![1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11703000.png)
![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)

![3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11703011.png)
